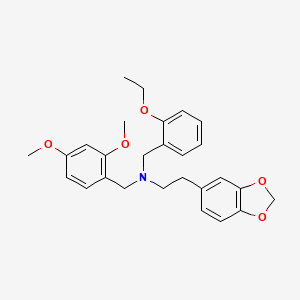![molecular formula C17H14N8O2 B11604331 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole ring, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Formation of Benzimidazole Ring: The benzimidazole ring is typically formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Hydrazide Group: The hydrazide group is introduced by reacting the intermediate compounds with hydrazine hydrate.
Introduction of Pyridinylmethylidene Group: The final step involves the condensation of the hydrazide intermediate with pyridine-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1,2,4-oxadiazolone derivatives
- 1,2,4-oxadiazole-derived energetic ionic salts
Uniqueness
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N8O2 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14N8O2/c18-16-15(23-27-24-16)17-21-12-3-1-2-4-13(12)25(17)10-14(26)22-20-9-11-5-7-19-8-6-11/h1-9H,10H2,(H2,18,24)(H,22,26)/b20-9+ |
Clave InChI |
VRGAXKTYFVWEAC-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=NC=C3)C4=NON=C4N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=NC=C3)C4=NON=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604260.png)
![2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11604268.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11604278.png)
![2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol](/img/structure/B11604280.png)
![2-Phenyl-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604282.png)

![8-morpholin-4-yl-N-pentyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11604289.png)
![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)